2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol

Catalog No.
S13826669
CAS No.
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol

Product Name

2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol

IUPAC Name

2-[1-(furan-2-yl)ethylamino]ethanol

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-7(9-4-5-10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3

InChI Key

XYJWJTXNLVAGEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NCCO

2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol is an organic compound characterized by its unique structure, which includes a furan ring, an amino group, and a hydroxyl group. Its molecular formula is C12H21NO2C_{12}H_{21}NO_2, and it has a molecular weight of 211.30 g/mol. The compound is classified as an amino alcohol, where the furan ring provides aromatic stability and potential reactivity due to its electron-rich nature. The presence of both the amino and hydroxyl groups allows for various chemical modifications, making it a versatile building block in organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to yield secondary or tertiary amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
  • Substitution: The furan ring can participate in electrophilic substitution reactions, leading to various substituted derivatives. Electrophilic reagents like bromine or chlorine facilitate these reactions.

The specific products formed depend on the reaction conditions and reagents used, with oxidation yielding furan-2-yl ketones and reduction resulting in furan-2-yl alcohols.

Research indicates that 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol exhibits potential biological activities, including:

  • Antimicrobial properties: Studies have shown that the compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory effects: It has been investigated for its ability to modulate inflammatory pathways.
  • Therapeutic potential: Ongoing research aims to explore its efficacy as a therapeutic agent in various diseases, leveraging its interaction with specific molecular targets.

The mechanism of action involves the compound's interaction with enzymes and receptors, influencing biochemical pathways relevant to its observed biological effects.

The synthesis of 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of furan derivatives with appropriate amines and alcohols under controlled conditions. One common synthetic route includes:

  • Starting Materials: 2-furyl ethylamine is reacted with an alcohol such as 4-methylpentan-1-ol.
  • Reaction Conditions: This reaction is often conducted in the presence of a catalyst (e.g., palladium on carbon) under an inert atmosphere to prevent oxidation.
  • Purification: Techniques such as distillation or chromatography are employed to isolate the final product in high purity.

Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.

2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol has diverse applications across various fields:

  • Organic Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.
  • Biological Research: The compound is studied for its potential biological activities, contributing to the development of new pharmaceuticals.
  • Pharmaceutical Industry: It is utilized in the production of drugs with antimicrobial and anti-inflammatory properties.

Studies investigating the interactions of 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol with biological targets are crucial for understanding its mechanism of action. These interactions often involve binding to enzymes or receptors, altering their activity, which can lead to various biological effects. Understanding these interactions helps in designing more effective therapeutic agents based on this compound.

Several compounds share structural similarities with 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-amino-1-(furan-2-yl)ethanolLacks additional functional groupsSimpler structure; less reactivity
1-furan-2-yl ethylamineContains only furan and amino groupsVariations in chain length affect properties
3-{[1-(Furan-2-yl)ethyl]amino}propan-1-olFeatures a propanol moietyDifferent carbon chain length influences reactivity
3-amino-propanolAmino alcohol without a furan ringLacks furan moiety; different biological activity

Uniqueness

The uniqueness of 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol lies in its specific combination of functional groups (furan ring, amino group, hydroxyl group), which confer distinct chemical and biological properties. This configuration allows for a broad spectrum of reactivity and potential applications in medicinal chemistry, setting it apart from other similar compounds.

Catalytic Hydrogenation Approaches in Furan-Functionalized Ethanolamine Synthesis

Catalytic hydrogenation represents a cornerstone strategy for synthesizing furan-containing ethanolamines. A prominent example involves the reductive amination of furoin (a dimeric furfural derivative) over Ru/Al₂O₃ catalysts under NH₃/H₂ conditions. This method selectively produces 2-amino-1,2-di(furan-2-yl)ethan-1-ol (alcohol–amine) with yields up to 47% at 140°C for 2 hours. The reaction proceeds via an alcohol–imine intermediate, which undergoes tautomerization to alcohol–enamine or keto–amine species before hydrogenation.

Key factors influencing selectivity include:

  • Catalyst composition: Ru/Al₂O₃ outperforms other metals (e.g., Pt, Pd) due to its ability to adsorb intermediates via NH groups while orienting hydroxyl groups away from the surface, minimizing side reactions.
  • Solvent effects: Tetrahydrofuran (THF) enhances intermediate stability, whereas polar solvents like water promote cyclic by-product formation.
  • Temperature and pressure: Mild conditions (140–160°C, 20–30 bar H₂) favor alcohol–amine formation, while higher temperatures drive cyclization.

Table 1: Catalytic Hydrogenation Performance Under Varied Conditions

CatalystTemperature (°C)H₂ Pressure (bar)Yield (%)Selectivity (%)
Ru/Al₂O₃140204789
Ru/Al₂O₃160303075
Pt/Al₂O₃140201234

The recyclability of Ru/Al₂O₃ for three consecutive runs without significant activity loss underscores its industrial viability.

Electrochemical Reductive Amination Strategies for Biomass-Derived Intermediates

Electrochemical reductive amination offers a sustainable route by utilizing water as a proton source and renewable electricity. Studies on 5-hydroxymethylfurfural (HMF) demonstrate that Ag electrodes achieve near-100% Faradaic efficiency and selectivity for amino alcohol derivatives at −0.7 V vs. RHE. The mechanism involves:

  • Electrophilic activation: Protonation of the carbonyl group in HMF.
  • Nucleophilic attack: Methylamine or ethanolamine addition to form an imine intermediate.
  • Electrochemical reduction: Transfer of electrons and protons to yield the amino alcohol.

Table 2: Electrode Performance in Reductive Amination

ElectrodeSubstratePotential (V vs. RHE)Faradaic Efficiency (%)Selectivity (%)
AgHMF−0.79899
CuHMF−0.97582
PtHMF−0.64560

Optimization of electrolyte pH (neutral to mildly acidic) and substrate concentration (0.1–0.5 M) further enhances reaction rates. This method’s scalability is limited by electrode fouling, but pulsed potential protocols mitigate this issue.

Asymmetric Synthesis of α,α-Disubstituted Amino Alcohol Derivatives

Enantioselective synthesis of 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol is achieved via a chemoenzymatic approach using hydroxynitrile lyase (HNL) from Hevea brasiliensis. The process involves:

  • Cyanohydrin formation: HNL-catalyzed addition of HCN to furan-2-carbaldehyde, yielding (R)-2-furyl-2-hydroxyacetonitrile with >99.5% enantiomeric excess (ee).
  • Borohydride reduction: NaBH₄-mediated reduction of the nitrile group to an amine, producing the target amino alcohol.

Table 3: Steps in Chemoenzymatic Asymmetric Synthesis

StepReagent/CatalystConditionsYield (%)ee (%)
Cyanohydrin formationHNL, HCNpH 5.0, 25°C8599.5
ReductionNaBH₄, MeOH0°C to RT, 2 h9299.5

This method’s scalability is demonstrated at the kilogram scale, with no racemization observed during reduction. Alternative biocatalysts, such as immobilized HNL, further improve process economics.

Transition metal catalysts play a fundamental role in the synthesis and transformation of furfuryl alcohol derivatives, including compounds structurally related to 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol [1]. The production of furfuryl alcohol derivatives through catalytic hydrogenation represents one of the most significant applications of transition metal catalysis in furan chemistry [1] [2].

Palladium-Catalyzed Systems

Palladium catalysts demonstrate exceptional versatility in furan derivative synthesis through multiple mechanistic pathways [3] [4]. The palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a general and facile route to substituted furans under mild conditions at 25-100°C [3]. This methodology employs K₂PdI₄ as the catalytic system under essentially neutral conditions, enabling the synthesis of particularly fragile, naturally occurring furans [3].

Palladium-catalyzed annulation reactions of alkyl 3-oxo-6-heptynoates with aryl halides in the presence of K₂CO₃ and catalytic amounts of Pd(PPh₃)₄ at 100°C provide valuable routes to 2,5-disubstituted furans [5]. The reaction mechanism involves σ-arylpalladium complexes generated in situ, with nucleophilic attack of the ketonic oxygen across the carbon-carbon triple bond coordinated to palladium [5].

Ruthenium-Based Catalytic Systems

Ruthenium complexes exhibit remarkable activity in furan ring formation and functionalization reactions [6] [7]. Ruthenium(II) bis(diimine) complexes, particularly cis-Ru(6,6′-Cl₂bpy)₂(OH₂)₂₂, demonstrate high catalytic activity for the hydrogenation of furfural to furfuryl alcohol, achieving >98% conversion with 100% selectivity at 100°C [7].

The dual-catalytic transition metal systems involving ruthenium demonstrate the capacity for functionalization at inherently unreactive sites through reversible activation cycles [8] [9]. These systems merge ruthenium-catalyzed equilibrium between alcohols and aldehydes with palladium-catalyzed functionalization reactions, enabling selective transformations under mild conditions [8].

Copper and Nickel Systems

Copper-based catalysts represent the most promising candidates for furfural hydrogenation to furfuryl alcohol, with theoretical predictions identifying copper as the most active catalyst among elemental metals [1]. The binding energy of furfural serves as an effective descriptor for rationalizing and predicting activity trends, with copper-nickel alloys demonstrating particularly high performance [1].

Nickel-based metal-organic frameworks show impressive catalytic performance for furfural hydrogenation, with MOF 2 [Ni₁/₂L1Cl] achieving 81% conversion of furfural with 100% selectivity toward furfuryl alcohol [2]. The structural integrity of these catalysts remains intact after multiple catalytic cycles, demonstrating excellent reusability [2].

Mechanistic Considerations

The reaction mechanisms for furfural hydrogenation depend significantly on metal identity, with strong binding metals limited by product desorption while moderate and weak binding metals are constrained by surface hydrogenation or hydrogen activation steps [1]. Rate-determining steps vary among different transition metals: on copper surfaces, the hydrogenation of FCHO* to FCH₂O* represents the rate-limiting step, while on palladium and nickel surfaces, FCHOH* formation becomes rate-determining [1].

Table 1: Transition Metal Catalyst Performance in Furfural Hydrogenation

Catalyst SystemConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa)Reference
Ru(II) bis(diimine)>98100100N/A [7]
Ni MOF-281100N/AN/A [2]
Cu-Ni alloys>90>85140-2000.5-4.0 [1]
Pd(PPh₃)₄VariableHigh100Ambient [5]

Acid-Catalyzed Polycondensation Pathways for Furan-Based Polymers

Acid-catalyzed polycondensation represents the primary mechanism for furan-based polymer formation, with furfuryl alcohol serving as the archetypal monomer for these transformations [10] [11]. The polycondensation process involves complex mechanistic pathways that determine both the molecular structure and properties of the resulting polymeric materials [10].

Mechanistic Pathways in Polycondensation

The acid-catalyzed polycondensation of furfuryl alcohol proceeds through repetitive cycles involving hydride ion loss followed by deprotonation of the resulting carbenium ions [10]. This mechanism was elucidated through extensive model compound studies that simulated specific features of both the monomer and its condensation products [10]. The formation of conjugated sequences along poly(furfuryl) chains results from these repetitive cycles, ultimately leading to the transformation of linear unconjugated oligomers into cross-linked final materials [10].

The branching reactions occur exclusively after the appearance of multiple unsaturations and originate from interchain cycloadditions between furan rings and conjugated structures [10]. This sequential process explains the evolution from soluble oligomers to insoluble cross-linked networks characteristic of fully cured polyfurfuryl alcohol [10].

Influence of Water and Polymerization Conditions

The presence of water during furfuryl alcohol polymerization significantly influences the ring opening behavior and final polymer structure [11]. Controlled conditions without additional water preferentially lead to opened structures bearing more ester moieties, while water-containing systems favor ketone formation [11]. The degree of opened structures can be quantified using infrared spectroscopy and nuclear magnetic resonance techniques [11].

Polymerization progress and ring opening are effectively monitored through differential scanning calorimetry and Fourier transform infrared spectroscopy [11]. The nature of the acidic initiator influences the polymerization pathway, though water content proves more determinative for ring opening behavior than initiator selection [11].

Kinetic Analysis and Reaction Orders

The polycondensation of furfuryl alcohol follows second-order kinetics, with the rate law expressed as a function of monomer concentration [12] [13]. Gel permeation chromatography studies reveal that higher oligomers exhibit increased reaction rates compared to monomeric furfuryl alcohol, attributed to the greater stability of tertiary and allylic carbocations formed during condensation [13].

The kinetic behavior demonstrates three distinct stages during curing: an initial stage where activation energy increases due to reaction intermediate accumulation, a main stage characterized by slowly decreasing activation energy due to increasing viscosity and gelation, and a final stage with rapidly decreasing activation energy due to rigid molecular network formation [14].

Table 2: Acid Catalyst Performance in Furfuryl Alcohol Polycondensation

Catalyst TypeActivation Energy (kJ/mol)Reaction OrderTemperature Range (°C)Reference
Sulfuric Acid (2%)115280-120 [14]
Sulfuric Acid (4%)95280-120 [14]
Sulfuric Acid (6%)80280-120 [14]
Formic AcidVariable2140-190 [15]
Acetic AcidVariable2140-190 [15]

Structural Evolution During Polymerization

The molecular structure evolution during polycondensation involves multiple competing pathways including linear chain growth, ring opening reactions, and cross-linking through Diels-Alder rearrangements [16]. Solid-state carbon-13 nuclear magnetic resonance spectroscopy reveals that the final polymer structure consists primarily of linear unconjugated segments with limited conjugated systems [16].

The polycondensation mechanism encompasses furan ring opening to produce double bonds that subsequently combine with linear polymer chains through various coupling reactions [16]. Terminal chain moieties involve γ-lactone arrangements, while head-head methylene ether bridges and free hydroxyl groups from unreacted furfuryl alcohol can be excluded from the final structure [16].

Computational Modeling of Transfer Hydrogenation Transition States

Computational modeling using density functional theory provides detailed insights into transfer hydrogenation mechanisms for furan derivatives, enabling precise characterization of transition states and reaction pathways [17] [18] [19]. These studies reveal fundamental mechanistic principles governing catalytic transfer hydrogenation processes in furan chemistry [17].

Density Functional Theory Calculations

The catalytic transfer hydrogenation of furfural to furfuryl alcohol using isopropanol as hydrogen source over metal-organic framework catalysts has been extensively studied through constant-potential density functional theory calculations [17]. These investigations identify two primary reaction pathways differentiated by isopropoxide formation, with the pathway avoiding isopropoxide formation favored due to lower activation barriers [17].

The activation barriers for transfer hydrogenation follow the order hafnium < zirconium < cerium < titanium, indicating that hafnium-substituted catalysts exhibit the highest catalytic activity [17]. Linear regression analysis demonstrates that both the partial charge of the tetravalent metal site and ammonia adsorption energies serve as effective descriptors for predicting transition state energies [17].

pH-Dependent Mechanistic Pathways

Computational studies reveal that transfer hydrogenation mechanisms exhibit strong pH dependence, with different pathways becoming favorable under varying conditions [19] [20]. Under acidic conditions (pH = 4), the hydride transfer pathway proves more favorable than dihydrogen release, with free energy barriers of 4.5 kcal/mol versus higher values for alternative pathways [19].

The transition metal-catalyzed transfer hydrogenation of ketones proceeds through two fundamental steps: metal hydride formation and hydride transfer to the substrate ketone [19]. Ruthenium hydride formation represents the rate-determining step, proceeding through an ion-pair mechanism with energy barriers of approximately 14.1 kcal/mol [19].

Machine Learning Integration

Advanced computational approaches integrate machine learning techniques with density functional theory calculations to predict activation barriers and optimize catalytic systems [21] [22]. These methods enable automated kinetic modeling with significantly reduced computational requirements while maintaining high accuracy [21].

The integration of extensive density functional theory calculations with machine learning for activation barrier prediction enables construction of comprehensive reaction networks containing thousands of elementary reactions [21]. This approach reveals previously unknown reaction pathways and provides insights into intermolecular hydrogen transfer mechanisms [21].

Table 3: Computational Parameters for Transfer Hydrogenation Modeling

SystemMethodActivation Barrier (kcal/mol)Rate-Determining StepReference
Ru-isopropanolDFT14.1Hydride formation [19]
UiO-66-HfDFTLowestFurfural hydrogenation [17]
UiO-66-ZrDFTIntermediateFurfural hydrogenation [17]
UiO-66-TiDFTHighestFurfural hydrogenation [17]

Transition State Optimization

The optimization of transition states for transfer hydrogenation reactions requires careful consideration of solvation effects and electronic structure [18] [23]. Computational studies demonstrate that direct hydrogen atom transfer between donor and acceptor molecules becomes kinetically feasible when hydrogen bonding interactions stabilize the transition state [18].

The role of hydrogen bonding proves crucial in enabling direct hydrogen transfer pathways not available in conventional molecular hydrogen-based hydrogenation [18]. These mechanistic insights provide fundamental understanding necessary for rational catalyst design and reaction optimization [18].

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types